molecular formula C13H15ClF3NO2S B5536948 {[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}cyclohexylamine

{[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}cyclohexylamine

Cat. No.: B5536948
M. Wt: 341.78 g/mol
InChI Key: CTQYVWZEZCCKGB-UHFFFAOYSA-N
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Description

{[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}cyclohexylamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a chloro, trifluoromethyl, and sulfonyl group attached to a cyclohexylamine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}cyclohexylamine typically involves multiple steps, starting with the preparation of the key intermediate, 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride. This intermediate can be synthesized by the chlorination of 4-chloro-3-(trifluoromethyl)benzene followed by sulfonation . The subsequent step involves the reaction of this intermediate with cyclohexylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

{[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}cyclohexylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}cyclohexylamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexylamine moiety differentiates it from other similar compounds and contributes to its specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-chloro-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3NO2S/c14-12-7-6-10(8-11(12)13(15,16)17)21(19,20)18-9-4-2-1-3-5-9/h6-9,18H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQYVWZEZCCKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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